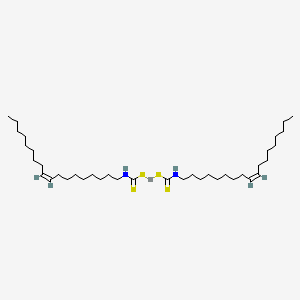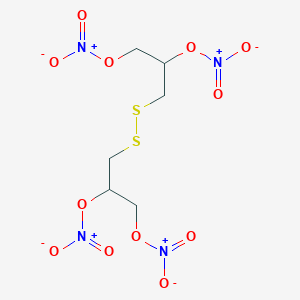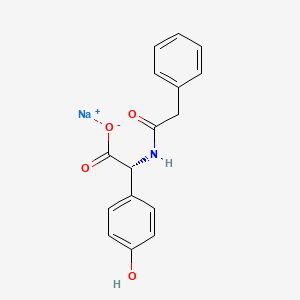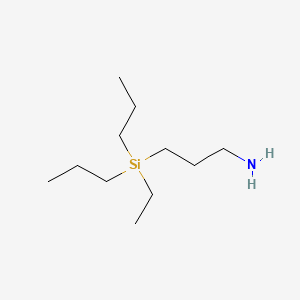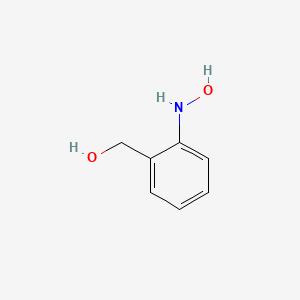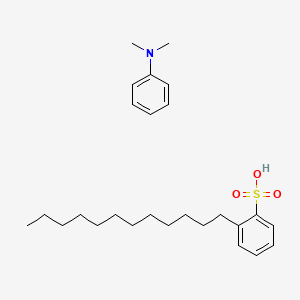
4-Amino-7-(4-bromophenyl)-2-mercapto-6-methylpyrido(4,3-d)pyrimidin-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-7-(4-bromophenyl)-2-mercapto-6-methylpyrido(4,3-d)pyrimidin-5(6H)-one is a heterocyclic compound that belongs to the pyridopyrimidine family. Compounds in this family are known for their diverse biological activities and potential therapeutic applications. The presence of various functional groups such as amino, bromophenyl, mercapto, and methyl groups contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-7-(4-bromophenyl)-2-mercapto-6-methylpyrido(4,3-d)pyrimidin-5(6H)-one typically involves multi-step reactions starting from readily available precursors. A common synthetic route may include:
Formation of the pyridopyrimidine core: This can be achieved through cyclization reactions involving appropriate pyridine and pyrimidine derivatives.
Introduction of the bromophenyl group: This step may involve bromination reactions using bromine or bromine-containing reagents.
Functionalization with amino and mercapto groups: These groups can be introduced through nucleophilic substitution reactions using amines and thiols.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Amino-7-(4-bromophenyl)-2-mercapto-6-methylpyrido(4,3-d)pyrimidin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfoxides.
Reduction: The bromophenyl group can be reduced to form phenyl derivatives.
Substitution: The amino and mercapto groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group may yield disulfides, while substitution reactions may yield various alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving its molecular targets.
Medicine: As a potential therapeutic agent for the treatment of diseases.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 4-Amino-7-(4-bromophenyl)-2-mercapto-6-methylpyrido(4,3-d)pyrimidin-5(6H)-one would depend on its specific molecular targets and pathways. It may interact with enzymes, receptors, or other proteins to exert its effects. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
4-Amino-7-phenyl-2-mercapto-6-methylpyrido(4,3-d)pyrimidin-5(6H)-one: Lacks the bromine atom.
4-Amino-7-(4-chlorophenyl)-2-mercapto-6-methylpyrido(4,3-d)pyrimidin-5(6H)-one: Contains a chlorine atom instead of bromine.
4-Amino-7-(4-fluorophenyl)-2-mercapto-6-methylpyrido(4,3-d)pyrimidin-5(6H)-one: Contains a fluorine atom instead of bromine.
Uniqueness
The presence of the bromophenyl group in 4-Amino-7-(4-bromophenyl)-2-mercapto-6-methylpyrido(4,3-d)pyrimidin-5(6H)-one may confer unique chemical properties and biological activities compared to its analogs. Bromine atoms can influence the compound’s reactivity, binding affinity, and overall pharmacokinetic profile.
Properties
CAS No. |
68465-16-7 |
|---|---|
Molecular Formula |
C14H11BrN4OS |
Molecular Weight |
363.23 g/mol |
IUPAC Name |
4-amino-7-(4-bromophenyl)-6-methyl-2-sulfanylidene-1H-pyrido[4,3-d]pyrimidin-5-one |
InChI |
InChI=1S/C14H11BrN4OS/c1-19-10(7-2-4-8(15)5-3-7)6-9-11(13(19)20)12(16)18-14(21)17-9/h2-6H,1H3,(H3,16,17,18,21) |
InChI Key |
MQWDYCUDLMONAT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC2=C(C1=O)C(=NC(=S)N2)N)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-(Allyloxy)-2-hydroxypropyl]imidazolidin-2-one](/img/structure/B12672652.png)

